Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate, also known as MTT, is a yellow water-soluble dye that is widely used in scientific research. It is commonly used to assess cell viability, proliferation, and cytotoxicity in various cell-based assays. MTT has also been used in drug discovery and development, cancer research, and toxicology studies.

Mecanismo De Acción

The mechanism of action of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate involves the reduction of the dye by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals. The reduction reaction is dependent on the activity of mitochondrial dehydrogenases, which are enzymes involved in cellular respiration. The formazan crystals are produced only in viable cells and can be solubilized and quantified by measuring the absorbance at 570 nm using a microplate reader. The reduction of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate to formazan is irreversible, which makes the assay suitable for endpoint measurements.

Efectos Bioquímicos Y Fisiológicos

Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate is a non-toxic dye that does not affect cell viability or proliferation. The reduction of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate to formazan is a redox reaction that consumes NADH and produces NAD+. The redox reaction is coupled to the electron transport chain in mitochondria, which generates ATP and maintains cellular energy homeostasis. The Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay is sensitive to changes in mitochondrial function, which can be indicative of cellular stress or damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay has several advantages over other cell viability assays. It is a simple and reliable method that does not require specialized equipment or expertise. The assay is also compatible with high-throughput screening, which makes it suitable for drug discovery and development. However, the Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay has some limitations. It is dependent on the activity of mitochondrial dehydrogenases, which can vary between different cell types and experimental conditions. The assay is also susceptible to interference from compounds that affect mitochondrial function or formazan solubility. Therefore, it is important to validate the assay conditions and optimize the experimental parameters to obtain accurate and reproducible results.

Direcciones Futuras

For Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate research include the development of new analogs, optimization of assay conditions, integration with other cell-based assays, and exploration of therapeutic applications.

Métodos De Síntesis

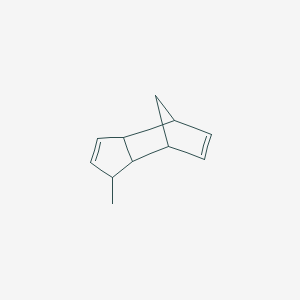

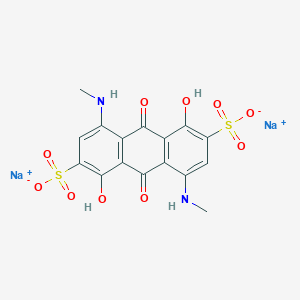

Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate is synthesized by the reaction of 2,3,5-triphenyltetrazolium chloride (TTC) with sodium hydroxide and formaldehyde. The reaction produces a yellow water-soluble dye that can be purified by recrystallization. The chemical structure of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate consists of two methylamino groups and two sulfonic acid groups attached to an anthracene ring system.

Aplicaciones Científicas De Investigación

Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate is widely used in scientific research as a colorimetric assay for assessing cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals. The formazan crystals can be solubilized and quantified by measuring the absorbance at 570 nm using a microplate reader. The Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay is a simple and reliable method for evaluating cell viability and cytotoxicity in various cell-based assays, including drug discovery, cancer research, and toxicology studies.

Propiedades

Número CAS |

16673-13-5 |

|---|---|

Nombre del producto |

Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate |

Fórmula molecular |

C16H12N2Na2O10S2 |

Peso molecular |

502.4 g/mol |

Nombre IUPAC |

disodium;1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulfonate |

InChI |

InChI=1S/C16H14N2O10S2.2Na/c1-17-5-3-7(29(23,24)25)13(19)11-9(5)15(21)12-10(16(11)22)6(18-2)4-8(14(12)20)30(26,27)28;;/h3-4,17-20H,1-2H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |

Clave InChI |

JWRCFUVSHWNVOH-UHFFFAOYSA-L |

SMILES |

CNC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])NC)O)S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

CNC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])NC)O)S(=O)(=O)[O-].[Na+].[Na+] |

Otros números CAS |

16673-13-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)